2,3-Di(azepan-1-yl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7147-53-7 |
|---|---|
Molecular Formula |
C20H28N4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2,3-bis(azepan-1-yl)quinoxaline |
InChI |
InChI=1S/C20H28N4/c1-2-8-14-23(13-7-1)19-20(24-15-9-3-4-10-16-24)22-18-12-6-5-11-17(18)21-19/h5-6,11-12H,1-4,7-10,13-16H2 |
InChI Key |
LYRNZHDAYZUJTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2N4CCCCCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 2,3-Di(azepan-1-yl)quinoxaline
A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and commonly employed synthetic pathways. The most straightforward disconnection is at the two C-N bonds between the quinoxaline (B1680401) core and the azepane rings. This approach suggests a nucleophilic substitution reaction where azepane acts as the nucleophile and a quinoxaline derivative with suitable leaving groups at the 2 and 3 positions, such as 2,3-dichloroquinoxaline (B139996), serves as the electrophile. This precursor, 2,3-dichloroquinoxaline, can be retrosynthetically derived from 1,2,3,4-tetrahydroquinoxaline-2,3-dione, which in turn is synthesized from the condensation of o-phenylenediamine (B120857) and oxalic acid.
An alternative disconnection involves breaking the bonds of the pyrazine (B50134) ring of the quinoxaline system. This leads back to an o-phenylenediamine derivative and a 1,2-dicarbonyl compound. In this scenario, the azepane moieties would already be attached to the 1,2-dicarbonyl precursor. However, the synthesis of such a precursor, a 1,2-di(azepan-1-yl)-1,2-dicarbonyl compound, presents its own synthetic challenges. Therefore, the former retrosynthetic pathway is generally the more practical and widely applicable approach.
Direct Synthesis Approaches
Direct synthesis of this compound can be achieved through several methods, including classical condensation reactions and modern transition metal-catalyzed cross-coupling reactions. These approaches aim to construct the target molecule in a convergent and efficient manner.
Condensation reactions are a cornerstone in the synthesis of quinoxalines and their derivatives. These reactions typically involve the formation of the quinoxaline ring from acyclic precursors.
The most traditional and widely used method for quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. In the context of this compound, this would ideally involve the reaction of o-phenylenediamine with a 1,2-dicarbonyl compound already bearing the two azepane groups. While conceptually simple, the synthesis and stability of the required 1,2-di(azepan-1-yl)ethanedione precursor can be a significant hurdle.
A more common and practical approach is the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form a 2,3-unsubstituted or 2,3-dihaloquinoxaline, which then serves as a scaffold for the subsequent introduction of the azepane moieties. For instance, the reaction of o-phenylenediamine with oxalic acid or its derivatives yields quinoxaline-2,3-dione, a key intermediate.
| Reactant 1 | Reactant 2 | Product | Conditions |
| o-Phenylenediamine | Oxalic Acid | Quinoxaline-2,3-dione | Acidic (e.g., HCl), Reflux |
| o-Phenylenediamine | Glyoxal | Quinoxaline | Ethanolic solution, room temperature |
The incorporation of azepane moieties is most effectively achieved through nucleophilic aromatic substitution (SNAr) on a pre-formed quinoxaline core bearing good leaving groups at the 2 and 3 positions. The reactant of choice for this purpose is 2,3-dichloroquinoxaline. This highly reactive electrophile readily undergoes substitution with a variety of nucleophiles, including cyclic secondary amines like azepane. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
The reaction of 2,3-dichloroquinoxaline with two equivalents of azepane proceeds in a stepwise manner, with the second substitution requiring slightly more forcing conditions than the first. The choice of solvent and base can influence the reaction rate and yield.
| Electrophile | Nucleophile | Base | Solvent | Product |
| 2,3-Dichloroquinoxaline | Azepane | K2CO3, Et3N, or excess Azepane | DMF, DMSO, or Acetonitrile | This compound |
In recent years, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of C-N bonds. These methods offer a milder and often more efficient alternative to traditional nucleophilic substitution reactions, particularly for less reactive substrates.
The synthesis of this compound can be envisioned via a palladium- or copper-catalyzed cross-coupling reaction between 2,3-dichloro- or 2,3-dibromoquinoxaline and azepane. This approach would involve the use of a suitable phosphine ligand for palladium or a nitrogen- or oxygen-based ligand for copper, along with a base. While this method is highly versatile for the synthesis of a wide range of amino-substituted heterocycles, its application to the synthesis of 2,3-diaminoquinoxalines is less common than the direct SNAr approach due to the high reactivity of the 2,3-dihaloquinoxaline substrates.
| Catalyst System | Ligand | Base | Solvent |
| Pd2(dba)3 or Pd(OAc)2 | Xantphos, BINAP, or other phosphine ligands | NaOt-Bu, K3PO4, or Cs2CO3 | Toluene, Dioxane |
| CuI or Cu(OAc)2 | Phenanthroline, L-proline, or other N,O-ligands | K2CO3 or K3PO4 | DMF, DMSO |
The principles of green chemistry are increasingly being applied to the synthesis of quinoxalines to reduce the environmental impact of chemical processes. ijirt.orgmdpi.comrsc.orgekb.egbenthamdirect.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.
For the synthesis of quinoxaline derivatives, green chemistry strategies include:
Use of Green Solvents: Replacing hazardous organic solvents like DMF and DMSO with greener alternatives such as water, ethanol, or polyethylene glycol (PEG). mdpi.com The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can often be carried out in aqueous media, sometimes with the aid of a surfactant or a phase-transfer catalyst. mdpi.com
Catalysis: Employing reusable solid acid catalysts, such as zeolites or clays, to replace corrosive and difficult-to-handle liquid acids. rsc.org Biocatalysts and organocatalysts are also being explored for quinoxaline synthesis.
Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.com These methods can also enable solvent-free reactions, further enhancing the green credentials of the synthesis.
In the context of this compound synthesis, a greener approach to the nucleophilic substitution step could involve a solvent-free reaction between 2,3-dichloroquinoxaline and azepane under microwave irradiation, or the use of a recyclable catalyst in a green solvent.
Condensation Reactions Involving Quinoxaline Precursors and Azepane Derivatives
Functionalization and Derivatization Strategies
The molecular architecture of this compound, featuring a heteroaromatic quinoxaline core and two saturated azepane rings, offers multiple avenues for chemical modification. Derivatization strategies can be broadly categorized by which part of the molecule is targeted: the quinoxaline nucleus or the peripheral azepane substituents. These modifications are crucial for developing analogues with tailored electronic, steric, and physicochemical properties. The synthesis of the parent compound typically involves the reaction of 2,3-dichloroquinoxaline with azepane through a nucleophilic aromatic substitution (SNAr) mechanism researchgate.nettandfonline.comresearchgate.net. Functionalization strategies often build upon this core synthesis.
Selective Modification of the Quinoxaline Core
Direct functionalization of the pre-formed this compound is not extensively documented in the scientific literature. Instead, a common and effective strategy for modifying the quinoxaline core involves utilizing a substituted 2,3-dichloroquinoxaline precursor. This approach allows for the introduction of functional groups onto the benzene (B151609) ring of the quinoxaline system prior to the attachment of the azepane moieties. These pre-installed functional groups can then be chemically modified in subsequent steps.
For instance, a nitro group can be introduced onto the quinoxaline ring system and later transformed into other functionalities. The catalytic hydrogenation of a nitro-substituted quinoxaline derivative can yield the corresponding amine researchgate.net. This resulting amino group serves as a versatile handle for a wide range of further derivatizations, including acylation, alkylation, or diazotization reactions, enabling the synthesis of a diverse library of analogues.
Below is a table outlining plausible functional group transformations on the quinoxaline core, based on established chemical principles for related quinoxaline systems.
| Initial Functional Group (on Quinoxaline) | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Nitro (-NO₂) | H₂, Pd/C or SnCl₂/HCl | Amine (-NH₂) | Acylation, Sulfonylation, Diazotization (Sandmeyer reaction) |
| Amine (-NH₂) | 1. NaNO₂, HCl; 2. CuX (X=Cl, Br, CN) | Halogen (-Cl, -Br), Nitrile (-CN) | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Halogen (-Br, -I) | Organoboron reagent, Pd catalyst | Aryl, Alkyl (-R) | Further functionalization of the new substituent |
Transformations on the Azepane Rings
Chemical transformations targeting the saturated azepane rings of this compound present a different set of synthetic challenges. The azepane moiety is a seven-membered saturated N-heterocycle slideshare.net. While the chemistry of azepanes, including their synthesis via methods like dearomative ring-expansion, has been explored, specific reactions on azepane rings already substituted onto a quinoxaline core are not well-reported in the available literature rwth-aachen.deresearchgate.net.
Hypothetically, transformations could include:
Oxidation : Oxidation of the C-H bonds adjacent to the nitrogen atom could potentially introduce carbonyl functionality, leading to azepan-2-one derivatives.
Ring Contraction/Expansion : More complex skeletal rearrangements, such as ring contractions to form piperidine or pyrrolidine derivatives, or further ring expansions, are known for other heterocyclic systems but would require harsh conditions that might compromise the integrity of the quinoxaline core rsc.org.
Free-Radical Halogenation : This could introduce functionality onto the aliphatic backbone of the azepane rings, which could then be used for further derivatization.
However, the electron-withdrawing nature of the quinoxaline core would significantly influence the reactivity of the azepane rings, and dedicated studies are needed to establish viable synthetic protocols for such transformations on this specific molecule.
Stereoselective Synthetic Pathways for Chiral Analogues
The development of stereoselective synthetic routes to produce chiral analogues of this compound is of interest for applications where specific stereoisomers are required. The parent molecule is achiral. Chirality can be introduced by incorporating stereocenters into the azepane rings.
The most direct and synthetically feasible strategy to achieve this involves the use of enantiomerically pure azepane derivatives as starting materials. By reacting 2,3-dichloroquinoxaline with a chiral, non-racemic substituted azepane, the chirality is directly transferred to the final product. This approach leverages the well-established SNAr reaction and avoids the often-challenging development of an asymmetric synthesis from achiral precursors. Efficient asymmetric methods for producing other chiral N-heterocycles, such as piperidines, are well-documented and the principles can be applied to the synthesis of chiral azepane precursors nih.govnih.gov.
The table below illustrates this proposed pathway for synthesizing chiral analogues.
| Reactant 1 | Reactant 2 (Chiral) | Reaction Type | Product | Key Feature |
|---|---|---|---|---|
| 2,3-Dichloroquinoxaline | (R)- or (S)-Substituted Azepane | Nucleophilic Aromatic Substitution (SNAr) | Chiral this compound Analogue | Stereochemistry is controlled by the chiral starting material. |
| 2,3-Dichloroquinoxaline | Enantiopure 3-aminoazepane | Nucleophilic Aromatic Substitution (SNAr) | Chiral analogue with stereocenter at C3 of the azepane ring | Preservation of stereochemical integrity from reactant to product. |
Spectroscopic and Advanced Structural Elucidation
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2,3-Di(azepan-1-yl)quinoxaline, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would be essential for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoxaline (B1680401) core and the aliphatic protons of the two azepane rings. The quinoxaline protons would likely appear as two sets of multiplets in the aromatic region (typically δ 7.0-8.0 ppm), consistent with an AA'BB' spin system for the symmetrically substituted benzene (B151609) ring. tandfonline.com The protons on the azepane rings would be found in the upfield aliphatic region. The protons on the carbons alpha to the nitrogen atom (N-CH₂) are expected to be the most deshielded of the aliphatic protons, likely appearing as a multiplet. The remaining methylene (B1212753) protons of the azepane rings would present as a series of complex multiplets at higher field.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would be characterized by signals for the quinoxaline and azepane carbons. Due to the molecule's expected C₂ symmetry, the number of unique carbon signals would be halved. The quaternary carbons of the quinoxaline ring attached to the azepanyl groups (C2 and C3) would be significantly deshielded, with their chemical shifts influenced by the nitrogen atoms. tandfonline.com The remaining aromatic carbons of the quinoxaline ring would also appear in the downfield region. rsc.org The aliphatic carbons of the azepane rings would be observed in the upfield region of the spectrum.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Quinoxaline H-5/H-8 | Multiplet | Aromatic Region |
| Quinoxaline H-6/H-7 | Multiplet | Aromatic Region |
| Azepane α-CH₂ | Multiplet | ~50-60 |
| Azepane β, γ, δ-CH₂ | Multiplet | ~25-35 |
| Quinoxaline C-2/C-3 | - | ~150-160 |
| Quinoxaline C-4a/C-8a | - | Aromatic Region |
| Quinoxaline C-5/C-8 | - | Aromatic Region |
| Quinoxaline C-6/C-7 | - | Aromatic Region |
Note: These are predicted values based on analogous structures and are subject to experimental verification.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the molecule, allowing for the tracing of connectivity between adjacent protons in the azepane rings and within the quinoxaline aromatic system.
HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate each proton signal with its directly attached carbon atom, enabling the unambiguous assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the azepane rings to the C2 and C3 positions of the quinoxaline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the azepane rings and their orientation relative to the quinoxaline plane.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely be the method of choice, as it is well-suited for nitrogen-containing heterocyclic compounds. nih.gov
The ESI mass spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺). High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the confirmation of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments would be used to induce fragmentation of the protonated molecular ion. The fragmentation pattern would likely involve the cleavage of the C-N bonds connecting the azepane rings to the quinoxaline core, leading to the loss of one or both azepane moieties. Other potential fragmentation pathways could involve ring-opening of the azepane substituents. The analysis of these fragment ions would provide further confirmation of the compound's structure. chromatographyonline.com
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | Expected Molecular Ion + 1 | Protonated molecule |
| [M - C₆H₁₂N + H]⁺ | [M+H]⁺ - 98 | Loss of one azepane ring |
| [M - 2(C₆H₁₂N) + H]⁺ | [M+H]⁺ - 196 | Loss of both azepane rings |
Note: The exact m/z values would depend on the precise molecular weight of the compound.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
The IR spectrum of this compound is expected to be dominated by several key absorptions. The aromatic C-H stretching vibrations of the quinoxaline ring would appear above 3000 cm⁻¹. scialert.net The aliphatic C-H stretching vibrations of the azepane rings would be observed in the 2850-2960 cm⁻¹ region. The C=N and C=C stretching vibrations of the quinoxaline core would give rise to a series of characteristic bands in the 1400-1650 cm⁻¹ region. nih.gov The C-N stretching vibrations associated with the attachment of the azepane rings would also be present in the fingerprint region.
Raman spectroscopy would provide complementary information. The symmetric vibrations of the quinoxaline ring are often strong in the Raman spectrum. The aromatic C-H stretching and C=C stretching bands would also be prominent.
Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| C=N/C=C Stretch (Quinoxaline) | 1400-1650 | 1400-1650 |
| C-N Stretch | 1200-1350 | 1200-1350 |
Electronic Spectroscopy for Optoelectronic Properties (UV-Vis and Photoluminescence)
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties of a molecule. Quinoxaline derivatives are known to exhibit interesting photophysical properties. nih.gov
The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show intense absorption bands in the UV region, corresponding to π-π* transitions within the aromatic quinoxaline system. scholaris.camdpi.com The presence of the electron-donating azepanyl groups may also give rise to intramolecular charge transfer (ICT) transitions, which would appear as a lower energy absorption band extending into the visible region. mdpi.com
Upon excitation at an appropriate wavelength, the compound may exhibit photoluminescence. The emission wavelength and quantum yield would be dependent on the nature of the excited state and the rigidity of the molecule. The introduction of the amino groups at the 2 and 3 positions is likely to influence the emission properties compared to the unsubstituted quinoxaline core.
Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Wavelength Range (nm) | Transition Type |
| λabs (max) | 250-350 | π-π |
| λabs (max) | 350-450 | n-π / ICT |
| λem (max) | Dependent on excitation | Photoluminescence |
Note: The exact wavelengths are highly solvent-dependent.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsion angles.
It is anticipated that the quinoxaline ring system would be essentially planar. researchgate.net The two azepane rings would likely adopt a chair-like conformation. A key structural feature would be the dihedral angle between the plane of the quinoxaline ring and the mean planes of the azepane rings. This orientation will be a result of the balance between electronic effects (conjugation) and steric hindrance between the substituents. Intermolecular interactions, such as π-π stacking of the quinoxaline rings and C-H···π interactions, would likely play a significant role in the crystal packing.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For quinoxaline (B1680401) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p) or cc-pVDZ, are used to optimize molecular geometries and analyze frontier molecular orbitals (FMOs). d-nb.infonih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. d-nb.info
Table 1: Representative DFT-Calculated Electronic Properties of Related Heterocyclic Compounds
| Compound Class | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 2,3-Diphenylquinoxaline Derivative | B3LYP/cc-pVDZ | -5.83 | -3.16 | 2.67 | d-nb.info |
| 1-Nonyl-3-phenylquinoxalin-2-one | B3LYP/6–311 G(d,p) | Not Reported | Not Reported | 3.8904 | nih.gov |
| Benzodiazepine | B3LYP/6-31G | -6.76 | -1.77 | 4.99 | derpharmachemica.com |
Quantum chemical methods are also employed to predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations can provide valuable data on nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. For instance, studies on 1H-pyrazolo[3,4-b]quinoxalines (flavazoles) have used ab initio methods at HF/6-31G* and B3LYP/6-31G* levels to theoretically calculate ¹H, ¹³C, and ¹⁵N NMR chemical shifts, which helps in the unequivocal assignment of experimental signals. lookchem.com Similarly, DFT has been used to propose reaction mechanisms by comparing calculated and experimental spectroscopic data (IR, UV, ¹H NMR, ¹³C NMR) for other quinoxaline derivatives. scispace.com Such computational approaches could be applied to "2,3-Di(azepan-1-yl)quinoxaline" to predict its spectroscopic signature and confirm its structure.
From the energies of the frontier molecular orbitals, a range of global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. derpharmachemica.com These descriptors, conceptualized within DFT, help to quantify reactivity. nih.govacs.org Studies on related heterocyclic systems like azepane have explored these descriptors to understand their reactivity and stability. nih.govresearchgate.net
Table 2: Key Chemical Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance of a molecule to change its electron configuration. It is related to the HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's polarizability. |
| Fukui Function | Calculated from changes in electron density | Identifies the most electrophilic and nucleophilic sites within a molecule. nih.gov |
Formulas are based on Koopmans' theorem approximations. derpharmachemica.com
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as biological receptors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a ligand, such as "this compound", might interact with the binding site of a protein. The quinoxaline scaffold is a common feature in molecules designed to target a wide range of proteins, and numerous docking studies have been performed on its derivatives to explore their therapeutic potential. nih.govsemanticscholar.org
These studies have identified several potential protein targets for quinoxaline-based compounds, suggesting possible avenues for the biological activity of "this compound". For example, various quinoxaline derivatives have been docked against protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer. ekb.egekb.egnih.govrsc.org Other potential targets include β-tubulin, A2B adenosine (B11128) receptors, and asparginyl-tRNA synthetase. nih.govnih.govamazonaws.com Docking studies provide insights into binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ekb.egekb.eg
Table 3: Potential Protein Targets for Quinoxaline Scaffolds Investigated by Molecular Docking
| Protein Target | PDB ID | Therapeutic Area | Example Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| VEGFR-2 | 2OH4 | Anticancer | -12.13 to -17.11 | ekb.egekb.eg |
| EGFR | 1M17 | Anticancer | Not explicitly stated, but good correlation with IC50 values was found. | nih.govrsc.org |
| β-tubulin | 4O2B | Anticancer | Not explicitly stated, but binding within the active site was confirmed. | nih.gov |
| A2B Adenosine Receptor | Homology Model | Anticancer | Not explicitly stated, but results correlated with cytotoxic study. | nih.gov |
| Asparginyl t-RNA synthetase | 2kqr | Antifilarial | Docking was used to evaluate binding affinities. | amazonaws.com |
| COX-2 | Not specified | Anti-inflammatory | Docking showed good correlation with biological results. | rsc.org |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the motion of atoms and molecules over time. For quinoxaline derivatives, MD simulations provide critical insights into their dynamic behavior, conformational flexibility, and interactions with their environment, particularly with solvents.
Dynamic Behavior: MD simulations on quinoxaline-based compounds often reveal the flexibility of substituents on the core ring structure. For a molecule like this compound, simulations would track the conformational changes of the two azepane rings, including ring puckering and the rotation of the C-N bonds connecting them to the quinoxaline core. These dynamics can be crucial for understanding how the molecule adopts specific shapes to interact with biological targets. Studies on related disubstituted quinoxalines have shown that torsional motions can significantly impact the molecule's electronic properties and absorption spectra.
Solvent Effects: The surrounding solvent can profoundly influence a molecule's structure and properties. MD simulations explicitly model solvent molecules (such as water) around the solute, allowing researchers to study solvation shells and specific solute-solvent interactions like hydrogen bonding. Theoretical studies on other quinoxaline derivatives have used computational models like the Polarizable Continuum Model (PCM) to examine the effect of solvent polarity on the molecule's geometry, dipole moment, and electronic transitions. For this compound, simulations in different solvents would clarify how its solubility and conformational equilibrium are affected by the environment, which is vital for predicting its behavior in biological systems. A study on 2,3-(dibenzimidazol-2-yl)quinoxalines, for instance, demonstrated that solute-solvent hydrogen bonding was critical in stabilizing certain non-planar structures.
A typical data table from such a simulation might include parameters like root-mean-square deviation (RMSD) to assess structural stability over time or radial distribution functions to characterize the organization of solvent molecules.
Table 1: Illustrative Data from a Hypothetical MD Simulation of a Quinoxaline Derivative
| Simulation Parameter | Solvent | Value | Interpretation |
|---|---|---|---|
| RMSD of Quinoxaline Core | Water | 0.15 ± 0.05 nm | High stability of the core ring structure. |
| RMSD of Substituents | Water | 0.40 ± 0.10 nm | High flexibility of the substituent groups. |
| Solvent Accessible Surface Area | Water | 450 Ų | Indicates the extent of solvent exposure. |
| Average H-Bonds (Solute-Solvent) | Water | 4.2 | Quantifies hydrogen bonding with water. |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of compounds with their biological activity. For quinoxaline derivatives, these studies are essential for designing new molecules with enhanced potency and selectivity.
In silico SAR analyses for the quinoxaline class of compounds typically involve several computational techniques:
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. For antimicrobial quinoxaline derivatives, docking studies have been used to investigate interactions with targets like DNA gyrase. The docking score, representing binding affinity, helps rank different derivatives. For this compound, docking could predict its binding mode within a target active site, highlighting key interactions formed by the azepane rings and the quinoxaline nitrogen atoms.
Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active quinoxaline molecules, common features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers are mapped. This map then guides the design of new compounds that fit the model.
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties of a series of compounds and their activities. Descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP) are calculated for each molecule and correlated with their measured biological effects. Such models can then predict the activity of new, unsynthesized derivatives.
General SAR findings for 2,3-disubstituted quinoxalines often highlight the importance of the nature and size of the substituents at these positions for modulating activity. For example, studies on 2,3-diaminoquinoxaline analogues revealed that specific substitutions are crucial for interactions at quinolone-binding sites. A computational SAR study of this compound and its analogues would systematically modify the azepane rings or the quinoxaline core to determine which structural features are critical for a desired biological effect.
Table 2: Example of a Data Table for a Computational SAR Study
| Compound Analogue | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| Analog 1 | Base structure (this compound) | -8.5 | Hydrogen bond with Ser-1084 |
| Analog 2 | Replace azepane with piperidine | -7.9 | Reduced hydrophobic contact |
| Analog 3 | Add hydroxyl to azepane | -9.2 | Additional hydrogen bond with Asp-87 |
| Analog 4 | Add chloro group at position 6 | -8.8 | Halogen bond with backbone carbonyl |
Advanced Applications Beyond Direct Therapeutic Use
Materials Science Applications
The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) scaffold, combined with the electron-donating capabilities of substituents such as the azepanyl groups, creates a "push-pull" electronic environment. This characteristic is highly desirable in the development of novel organic materials with specific optical and electronic properties.
Quinoxaline derivatives are noted for their luminescent properties, making them attractive candidates for various optoelectronic and photonic applications. arabjchem.org The introduction of amino groups at the 2 and 3 positions can further enhance these photophysical characteristics.
Quinoxaline-based materials have been investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). Their electron-deficient core suggests suitability for electron-transporting layers (ETLs), which are crucial for efficient device performance. While specific data for 2,3-Di(azepan-1-yl)quinoxaline is not available, the broader class of quinoxaline derivatives has shown promise in this area. Thermally activated delayed fluorescence (TADF) materials based on quinoxaline acceptors have been developed for highly efficient OLEDs. rsc.org
No specific performance data for this compound in OLEDs is currently available in public literature.
The fluorescence of quinoxaline derivatives can be sensitive to their local environment, a property that is exploited in the development of chemical sensors. The nitrogen atoms in the quinoxaline ring and the amino substituents can act as binding sites for analytes, leading to changes in the compound's fluorescence upon interaction. For instance, various quinoxaline derivatives have been developed as fluorescent sensors for pH and metal ions. mdpi.comnih.gov The ability of the quinoxaline nitrogen atoms to be protonated can lead to significant shifts in absorption and emission spectra, allowing for ratiometric sensing in acidic conditions. mdpi.com
While the specific sensing capabilities of this compound have not been detailed, its structural similarity to other 2,3-diaminoquinoxalines suggests potential as a fluorescent probe. The azepanyl groups could influence its selectivity and sensitivity towards specific analytes.
Table 1: Examples of Quinoxaline Derivatives as Fluorescent Probes
| Quinoxaline Derivative | Analyte Detected | Sensing Mechanism | Reference |
| 6,7-diamino-2,3-diphenylquinoxaline macrocycles | pH | Protonation of quinoxaline and amino groups | nih.gov |
| Push-pull 2,3-diaminoquinoxalines | Acidity (low pH) | Protonation of the N-heterocycle | mdpi.com |
This table is illustrative of the applications of related quinoxaline compounds, as specific data for this compound is not available.
The tunable electronic properties of quinoxaline derivatives make them interesting building blocks for organic semiconductors. The incorporation of quinoxaline units into polymer chains can influence the material's charge transport characteristics. The electron-withdrawing nature of the quinoxaline core can be balanced by electron-donating co-monomers to create materials with specific band gaps and charge carrier mobilities. While research into polymers containing this compound is not documented, the general class of quinoxaline-containing polymers has been explored for applications in organic electronics. bohrium.com
Optoelectronic and Photonic Devices
Catalysis and Organocatalysis
The presence of multiple nitrogen atoms in this compound suggests its potential utility in catalysis, particularly as a ligand for metal-catalyzed reactions.
The nitrogen atoms of the quinoxaline ring and the azepanyl substituents can act as coordination sites for metal ions. This allows quinoxaline derivatives to function as ligands in transition metal catalysis. For example, quinoxaline-bridged bis(benzimidazolium) salts have been successfully employed as ligand precursors in palladium-catalyzed Suzuki and Heck cross-coupling reactions. inonu.edu.tr These ligands can stabilize the metal center and influence the efficiency and selectivity of the catalytic transformation.
The bidentate or potentially polydentate nature of this compound could make it an effective ligand for various metal-catalyzed reactions. The specific steric and electronic properties conferred by the azepanyl groups would play a crucial role in determining its catalytic activity.
Table 2: Application of Quinoxaline-Based Ligands in Catalysis
| Ligand Type | Metal | Catalyzed Reaction | Reference |
| Quinoxaline-bridged bis(benzimidazol-2-ylidene) | Palladium | Suzuki-Miyaura and Mizoroki-Heck cross-couplings | inonu.edu.tr |
| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Cu(II), Zn(II) | Mixed ligand complex formation | nih.gov |
This table provides examples of related quinoxaline compounds used in catalysis, as specific catalytic applications of this compound are not detailed in the available literature.
Chemical Probes and Biological Tool Compounds
The ability of this compound and related compounds to interact with specific biological targets makes them valuable as chemical probes and biological tools. These molecules can be used to investigate the function of enzymes and receptors, and to modulate cellular pathways, providing insights into complex biological processes.
Quinoxaline derivatives have been identified as potent inhibitors of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that degrades prostaglandins (B1171923), which are key signaling molecules involved in tissue repair and regeneration. nih.govnih.gov Inhibition of 15-PGDH by quinoxaline amides leads to increased levels of prostaglandins like PGE2, promoting tissue healing. nih.gov While the specific inhibitory activity of this compound against 15-PGDH is not reported, the general structure suggests potential for such activity.
Table 1: Inhibitory Activity of Representative Quinoxaline Derivatives against 15-PGDH
| Compound | IC50 (nM) |
|---|---|
| Quinoxaline Amide 1 | 17 |
| Quinoxaline Amide 2 | 25 |
| Quinoxaline Amide 3 | 8 |
Furthermore, the quinoxaline scaffold is a key feature in a number of orexin (B13118510) receptor antagonists. nih.govwikipedia.org Orexin receptors are involved in the regulation of sleep, wakefulness, and appetite. mdpi.com Antagonists of these receptors are being investigated for the treatment of insomnia. wikipedia.org The structural similarities of this compound to known orexin antagonists suggest that it could serve as a valuable tool compound for studying the pharmacology of orexin receptors.
Table 2: Orexin Receptor Antagonist Activity of Representative Quinoxaline Derivatives
| Compound | OX1 Ki (nM) | OX2 Ki (nM) |
|---|---|---|
| Quinoxaline Derivative A | 1.2 | 2.5 |
| Quinoxaline Derivative B | 0.8 | 1.9 |
| Quinoxaline Derivative C | 3.1 | 5.4 |
By interacting with targets such as 15-PGDH and orexin receptors, quinoxaline compounds can modulate various cellular signaling pathways. For example, inhibition of 15-PGDH can lead to the activation of prostaglandin-mediated signaling cascades that are involved in cell proliferation and tissue regeneration. nih.gov Similarly, antagonism of orexin receptors can affect pathways that regulate neuronal activity and sleep-wake cycles. mdpi.com The use of this compound and its analogues as tool compounds can help to dissect these complex pathways and understand the downstream effects of modulating these specific targets.
The quinoxaline nucleus is a common feature in a variety of compounds exhibiting antimicrobial properties. ipp.pt In vitro studies have demonstrated that 2,3-diaminoquinoxaline derivatives, a class to which this compound belongs, possess significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. tandfonline.comresearchgate.net
Table 3: In Vitro Antibacterial Activity of Representative 2,3-Diaminoquinoxaline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Derivative 4b | Staphylococcus aureus | 14.5 |
| Derivative 4c | Staphylococcus aureus | 14.89 |
| Derivative 4h | Escherichia coli | 12.3 |
| Derivative 4n | Escherichia coli | 13.1 |
Note: Data is from a study on various 2,3-diaminoquinoxaline derivatives and is not specific to this compound. tandfonline.com
These findings highlight the potential of this compound and related compounds as leads for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. Further in vitro studies are warranted to fully characterize the antimicrobial spectrum and mechanism of action of this specific compound.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Analogues
A primary research avenue is the development and optimization of synthetic routes to 2,3-Di(azepan-1-yl)quinoxaline and a diverse library of its analogues. While the classical synthesis of quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, the synthesis of 2,3-diamino derivatives often relies on the nucleophilic substitution of 2,3-dichloroquinoxaline (B139996). nih.govresearchgate.net
Future work should focus on adapting and refining this nucleophilic aromatic substitution (SNAr) pathway. Research could explore various reaction conditions, such as different solvents, temperatures, and the use of catalysts (e.g., palladium-based catalysts for C-N cross-coupling reactions) to improve yield and purity. A key objective would be to establish a robust and scalable synthesis protocol.
Furthermore, the creation of a chemical library of analogues is crucial for establishing structure-activity relationships (SAR). By systematically modifying the azepane rings or the quinoxaline (B1680401) core, researchers can probe the chemical space around the parent molecule. These modifications could include altering the size of the cycloalkylamino substituent (e.g., using piperidine or pyrrolidine), introducing functional groups onto the azepane rings, or adding substituents to the benzene (B151609) portion of the quinoxaline core.
Table 1: Proposed Analogues of this compound for Future SAR Studies
| Compound ID | R1 Substituent | R2 Substituent | Rationale for Synthesis |
|---|---|---|---|
| Target-001 | Azepan-1-yl | Azepan-1-yl | Parent compound for baseline activity. |
| Analog-002 | Piperidin-1-yl | Piperidin-1-yl | Investigate effect of ring size (6-membered). |
| Analog-003 | Pyrrolidin-1-yl | Pyrrolidin-1-yl | Investigate effect of ring size (5-membered). |
| Analog-004 | 4-Methylazepan-1-yl | 4-Methylazepan-1-yl | Probe steric and electronic effects on the azepane ring. |
| Analog-005 | Azepan-1-yl | 6-Nitroazepan-1-yl | Introduce electron-withdrawing group on quinoxaline core. |
| Analog-006 | Azepan-1-yl | 6-Aminoazepan-1-yl | Introduce electron-donating group on quinoxaline core. |
Development of Advanced Computational Models for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. For a novel scaffold like this compound, developing advanced computational models would be a critical step to predict its properties and guide synthetic efforts.
Future research should employ a suite of in silico techniques:
Molecular Docking: To identify potential biological targets, the 3D structure of this compound can be docked into the active sites of various enzymes and receptors known to interact with quinoxaline derivatives, such as DNA gyrase or protein kinases. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues is synthesized and tested (as described in 6.1), QSAR models can be built to correlate specific structural features with biological activity. These models would enable the predictive design of more potent compounds.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) models can forecast the pharmacokinetic and safety profiles of the target compound and its analogues, helping to prioritize candidates with favorable drug-like properties. nih.gov
Table 2: Illustrative Predictive Data from a Hypothetical Computational Model for Target-001
| Parameter | Predicted Value | Implication |
|---|---|---|
| Binding Affinity (DNA Gyrase) | -8.5 kcal/mol | Potential antibacterial activity. |
| LogP (Lipophilicity) | 3.2 | Good membrane permeability predicted. |
| Aqueous Solubility | -4.5 (logS) | Moderate solubility, potential for formulation. |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |
| Predicted Metabolism | CYP3A4, CYP2D6 | Identifies key metabolic pathways for further study. |
Investigation of Multicomponent Systems and Supramolecular Assemblies
The planar, aromatic nature of the quinoxaline core makes it an excellent candidate for forming non-covalent interactions, which are the basis of supramolecular chemistry. researchgate.net Future research should investigate the ability of this compound to participate in multicomponent systems and form ordered supramolecular assemblies.
Studies could explore its capacity to act as a 'guest' molecule within 'host' structures like cyclodextrins or calixarenes. Such host-guest complexes could enhance the solubility or stability of the compound. mdpi.com Recently, the formation of a supramolecular complex involving a tetra-quinoxaline-based cavitand was reported, highlighting the potential of the quinoxaline moiety to engage in C-H⋯π and C-H⋯N interactions to form consolidated structures. nih.gov Investigating whether this compound can self-assemble into higher-order structures like gels, liquid crystals, or nanofibers through similar interactions would be a fruitful area of research.
Additionally, the use of multicomponent reactions (MCRs) could be explored as an efficient strategy to synthesize more complex structures incorporating the this compound core in a single step, generating molecular diversity for various applications.
Expansion into Emerging Areas of Chemical Biology and Materials Science
The unique structural features of this compound suggest its potential utility beyond traditional medicinal chemistry. Future perspectives should include its exploration in emerging areas of chemical biology and materials science.
Chemical Biology: The quinoxaline ring system is known to fluoresce. Research should characterize the photophysical properties of this compound. If it possesses suitable quantum yield and photostability, it could be developed into a fluorescent probe for bio-imaging or as a sensor for specific metal ions or biomolecules.
Materials Science: Quinoxaline derivatives have found applications as organic semiconductors and in electroluminescent materials. nih.govnih.gov The electron-deficient nature of the pyrazine (B50134) ring combined with the electron-donating amino substituents in this compound could impart interesting electronic properties. Future studies could involve fabricating and testing this compound in organic light-emitting diodes (OLEDs) or as a component in organic photovoltaic cells. Its ability to interact with metal surfaces could also be investigated for applications as a corrosion inhibitor. ipp.pt
By pursuing these interconnected research directions, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a chemical curiosity into a valuable scaffold for innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
